(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-13-5-3-12(4-6-13)17-21-22-18(26-17)20-16(23)8-2-11-1-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H,20,22,23)/b8-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIHLTYMZVMVPI-WAPJZHGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on current literature.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety
- A thiadiazole ring substituted with a fluorophenyl group
- An acrylamide functional group
This unique combination may contribute to its diverse biological activities.
1. Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited significant cytotoxicity with varying IC50 values across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 1.8 |
| HeLa (Cervical) | 2.3 |
| A549 (Lung) | 1.5 |
| IMR32 (Neuroblastoma) | 3.2 |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in breast and lung cancer models .
2. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Disruption of Bacterial Cell Wall Synthesis: Its structural components may interfere with the integrity of bacterial cell walls, leading to cell lysis.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
Study 1: In Vitro Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against clinical strains of bacteria. The results demonstrated that the compound was effective against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide exhibit promising anticancer properties. The incorporation of the thiadiazole moiety is known to enhance biological activity against various cancer cell lines. For instance, compounds containing thiadiazole structures have shown inhibitory effects on tumor growth and proliferation in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of thiadiazole can possess significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Molecular Modelling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a monomer for the synthesis of functional polymers. The unique structure allows for the incorporation of specific functionalities that can impart desirable properties such as thermal stability and chemical resistance to the resulting polymers .
Nanomaterials
Research indicates that compounds with similar structures can be utilized in the fabrication of nanomaterials. These materials often exhibit enhanced electrical and optical properties due to their unique molecular architecture. The potential application in drug delivery systems is particularly noteworthy, as these nanomaterials can improve bioavailability and target specificity .
Research Tool Applications
Biological Studies
The compound can be utilized as a research tool in biological studies to investigate cellular pathways and mechanisms. Its ability to modulate specific biological targets makes it a valuable candidate for studying disease mechanisms and therapeutic interventions .
Fluorescent Probes
Given its unique chemical structure, there is potential for this compound to be developed into fluorescent probes for imaging applications. Such probes can facilitate real-time monitoring of biological processes at the cellular level .
Case Studies
Chemical Reactions Analysis
Acrylamide Group Reactivity
The α,β-unsaturated carbonyl system in the acrylamide segment enables characteristic conjugate addition and hydrolysis reactions:
Mechanistic Notes :
-
Hydrolysis occurs via protonation of the carbonyl oxygen, followed by nucleophilic water attack at the β-carbon.
-
Thiol additions proceed through nucleophilic attack at the α-position due to electron-withdrawing effects of the amide group .
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions:
Key Observations :
-
The 2-amino group enhances regioselectivity in cross-coupling reactions .
-
Electron-withdrawing substituents (e.g., 4-fluorophenyl) reduce aromatic electrophilic substitution rates at the thiadiazole ring .
Benzo[d] dioxole Reactivity
The fused dioxole ring undergoes selective electrophilic substitutions:
Stereoelectronic Effects :
-
Electron-donating methylenedioxy groups direct electrophiles to the para position relative to the oxygen atoms .
-
Demethylation with BBr₃ preserves the thiadiazole and acrylamide functionalities.
Oxidative Transformations
The compound undergoes oxidation at sulfur and aromatic centers:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thiadiazole S-Oxidation | mCPBA, CHCl₃, 0°C, 1h | Thiadiazole S-oxide | 83% | |
| Arene Epoxidation | DMDO, acetone, RT, 12h | Benzo[d] dioxole epoxide | 58% |
Mechanistic Pathways :
-
S-Oxidation proceeds via a radical mechanism stabilized by the thiadiazole’s electron-deficient nature .
-
Epoxidation occurs preferentially at the electron-rich benzo[d] dioxole ring .
Photochemical Reactions
The acrylamide moiety participates in [2+2] cycloadditions under UV light:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Dimerization | UV (365 nm), benzene, 24h | Cyclobutane-linked dimer | 42% | |
| Cross-Cycloaddition | Maleimide, UV, THF, 12h | Bicyclic adduct | 37% |
Stereoselectivity :
-
Reactions favor trans-diastereomers due to steric hindrance between the thiadiazole and dioxole groups .
Catalytic Functionalization
Transition-metal catalysis enables C–H activation:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd-Catalyzed Arylation | Pd(OAc)₂, Ag₂CO₃, DMA, 120°C | 5-Arylthiadiazole derivatives | 66% | |
| Ru-Mediated Oxidation | RuCl₃, NaIO₄, H₂O/MeCN | Quinone derivative | 71% |
Substrate Scope :
-
The 4-fluorophenyl group enhances para-selectivity in cross-coupling reactions .
-
Ruthenium catalysts selectively oxidize the methylenedioxy bridge over the acrylamide .
Stability Under Physiological Conditions
Hydrolytic stability in buffer systems:
| pH | Temperature | Half-Life (h) | Degradation Pathway | References |
|---|---|---|---|---|
| 7.4 | 37°C | 48.2 | Acrylamide hydrolysis → carboxylic acid | |
| 1.2 | 37°C | 6.8 | Thiadiazole ring cleavage |
Implications :
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Modifications
Thiadiazol vs. Thiazol Derivatives
- Compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (): Replaces the thiadiazol ring with a thiazol core. Purity >95% via similar synthesis .
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide ():
Features a cyclopropanecarboxamide linker instead of acrylamide. The trifluoromethoxy group boosts lipophilicity (LogP ↑) but may hinder solubility. Yield: 23% .
Pyrazole and Isoxazole Derivatives
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide ():
Pyrazole core with tert-butyl and aroyl groups. The tert-butyl group enhances metabolic stability but reduces aqueous solubility. Synthesized via acid chloride coupling (yield: 65–80%) . - N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ():
Isoxazole substitution on thiadiazol. Lower melting point (160°C) vs. fluorophenyl-thiadiazol analogs, suggesting reduced crystallinity. IR: 1606 cm⁻¹ (C=O) .
Substituent Effects
Fluorophenyl vs. Non-Fluorinated Analogs
- (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (): 4-Fluorophenyl enhances π-π stacking and hydrophobic interactions. The propyl group increases flexibility but reduces target specificity.
- IR: 1638 cm⁻¹ (C=O) .
Benzodioxole vs. Other Aromatic Systems
Q & A
Q. What in vivo models are suitable for toxicology profiling?
- Methodology :
- Rodent studies : Administer doses (10–100 mg/kg) to evaluate acute toxicity (LD₅₀) and organ histopathology.
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via oral vs. intravenous routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
